N-Benzyl-2-[imino(phenyl)acetyl]benzamide
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Overview
Description
N-Benzyl-2-[imino(phenyl)acetyl]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an imino group, and a phenylacetyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-[imino(phenyl)acetyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with benzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-[imino(phenyl)acetyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylacetyl groups using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or amine derivatives.
Substitution: Formation of substituted benzyl or phenylacetyl derivatives.
Scientific Research Applications
N-Benzyl-2-[imino(phenyl)acetyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Benzyl-2-[imino(phenyl)acetyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-phenethylamine: Similar structure but lacks the imino and phenylacetyl groups.
Benzylamine: Contains only the benzyl group attached to an amine.
Phenylacetamide: Contains the phenylacetyl group attached to an amide.
Uniqueness
N-Benzyl-2-[imino(phenyl)acetyl]benzamide is unique due to the presence of both the imino and phenylacetyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90072-50-7 |
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Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-benzyl-2-(2-imino-2-phenylacetyl)benzamide |
InChI |
InChI=1S/C22H18N2O2/c23-20(17-11-5-2-6-12-17)21(25)18-13-7-8-14-19(18)22(26)24-15-16-9-3-1-4-10-16/h1-14,23H,15H2,(H,24,26) |
InChI Key |
LPJKGPNXAJBWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C(=N)C3=CC=CC=C3 |
Origin of Product |
United States |
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